

Commercial suppliers of 4-Methyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-1H-indazole-3-carbaldehyde

Cat. No.: B1591923

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An In-Depth Technical Guide to the Commercial Sourcing and Application of **4-Methyl-1H-indazole-3-carbaldehyde**

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of modern drug discovery, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.^[1] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, offers a geometrically precise arrangement of hydrogen bond donors and acceptors, making it an effective bioisostere of the natural indole nucleus.^[2] This characteristic allows indazole derivatives to form strong, specific interactions within the hydrophobic pockets of proteins, a feature that has been successfully exploited in the design of numerous kinase inhibitors. Marketed drugs such as axitinib and pazopanib, both critical in oncology, are testaments to the therapeutic power of the 3-substituted indazole core.^[2]

Within this important class of molecules, **4-Methyl-1H-indazole-3-carbaldehyde** (CAS No. 885518-88-7) emerges as a particularly valuable and versatile building block. The aldehyde functional group at the 3-position is a reactive handle, primed for a wide array of chemical transformations. It provides a direct gateway to a multitude of derivatives, including carboxylic acids, alkenes, amines, and more complex heterocyclic systems, enabling the systematic exploration of chemical space required for structure-activity relationship (SAR) studies.^[3] This

guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of commercial suppliers, criteria for supplier qualification, and validated protocols for its synthesis and application.

Chemical & Physical Properties

A foundational understanding of a starting material's properties is critical for its effective use in synthesis and for ensuring laboratory safety.

Property	Value	Reference
CAS Number	885518-88-7	[4]
Molecular Formula	C ₉ H ₈ N ₂ O	[4]
Molecular Weight	160.17 g/mol	[4]
MDL Number	MFCD07781620	[4]
Appearance	Typically a solid (White to yellow/brown)	[5]
Storage	Store at 2-8°C under an inert atmosphere	[6]

Part 1: Qualifying Commercial Suppliers

The success of a research program often hinges on the quality and reliability of starting materials. Sourcing a key intermediate like **4-Methyl-1H-indazole-3-carbaldehyde** requires more than simply finding the lowest price; it demands a rigorous qualification process to ensure consistency, purity, and reliability. As a senior scientist, my approach to supplier validation is systematic, focusing on verifiable data and transparent communication.

The Causality Behind Supplier Vetting

Choosing a subpar supplier can introduce intractable variables into an experiment. An uncharacterized impurity, for instance, could inhibit a reaction, produce a persistent side-product that complicates purification, or, in a biological assay, yield misleading results. The goal

of vetting is to de-risk the procurement process. The following workflow outlines a self-validating system for supplier selection.

Caption: A logical workflow for qualifying and selecting a chemical supplier.

Key Evaluation Criteria:

- **Certificate of Analysis (CoA):** This is non-negotiable. The CoA must specify the lot number, purity, and the analytical method used for determination (e.g., HPLC, GC, qNMR). A purity level of $\geq 95\%$ is typically required for synthetic intermediates.[\[5\]](#)[\[6\]](#)
- **Availability of Analytical Data:** Reputable suppliers will provide raw analytical data (e.g., ^1H NMR, HPLC traces) upon request. This allows for independent verification of the structure and purity, ensuring the material matches the CoA.
- **Batch-to-Batch Consistency:** While difficult to assess initially, inquire about their quality management system (e.g., ISO 9001 certification). For long-term projects, ordering a small pilot batch for in-house testing before committing to a larger purchase is a prudent strategy.[\[7\]](#)
- **Stated Lead Times and Stock Levels:** Transparency regarding whether a product is in stock or requires custom synthesis is crucial for project planning.

Commercial Supplier Landscape

The following table summarizes publicly available information for commercial suppliers of **4-Methyl-1H-indazole-3-carbaldehyde** (CAS 885518-88-7). Researchers should conduct their own due diligence as outlined above before purchasing.

Supplier	Product/Catalog Number	Purity	Notes
BLD Pharm	BD245142	95+%	Listed as available.[8]
abcr GmbH	AB638191	Not Specified	Listed in catalog.
Atomax Chemicals Co., Ltd	Not Specified	95+%	Listed on chemical trading platforms.[9]
ChemicalBook	CB7757302	Not Specified	Acts as a directory for various suppliers.[10]

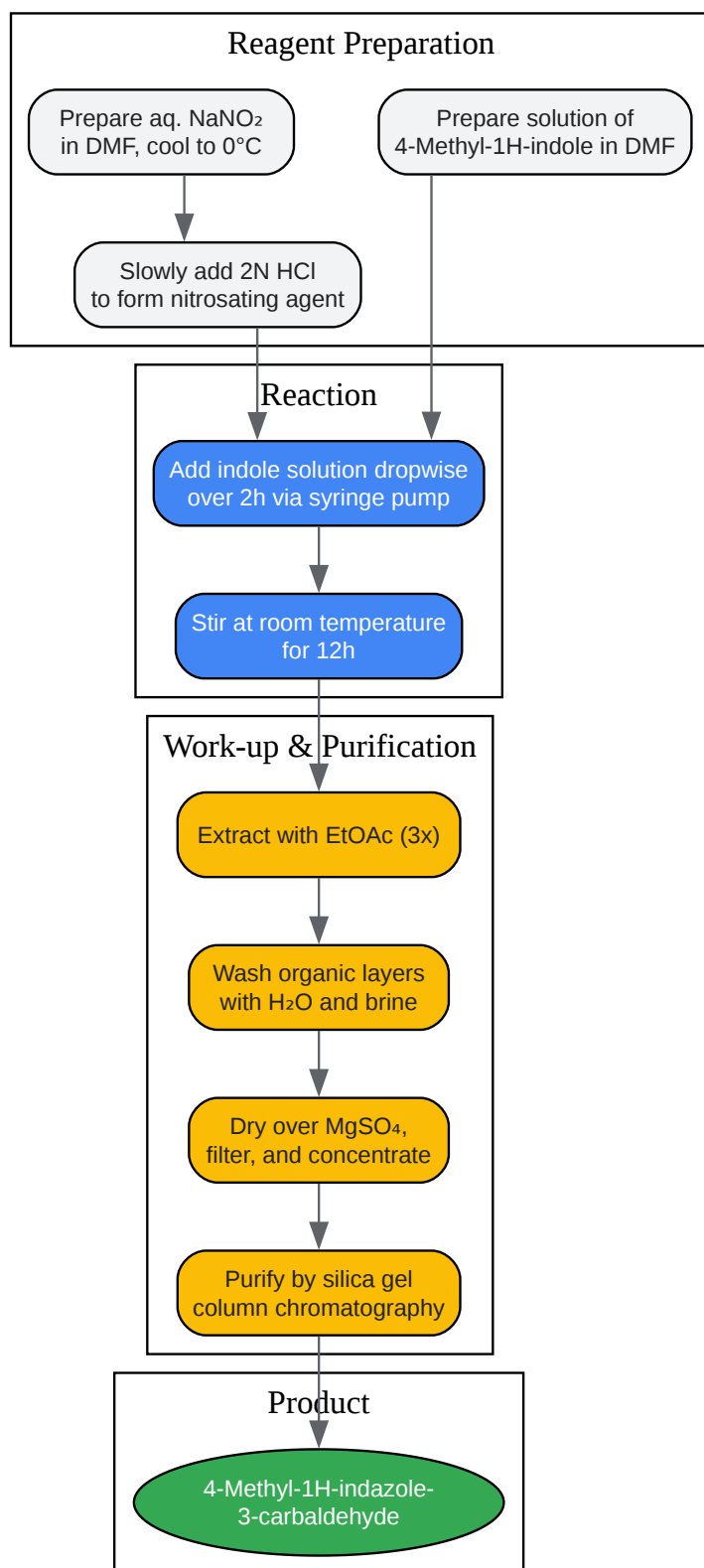
Note: Availability and specifications are subject to change and should be verified directly with the supplier.

Part 2: Synthesis and Application Protocols

Trustworthy protocols are self-validating systems. The procedures described below are grounded in peer-reviewed, authoritative literature and represent robust methods for the synthesis and subsequent functionalization of the title compound.

Protocol 1: Synthesis via Nitrosation of 4-Methyl-1H-indole

This procedure is adapted from the highly efficient and optimized method for converting indoles to indazole-3-carboxaldehydes developed by Cailly, Fabis, and colleagues.[2][3] The key to this reaction's success is the "reverse addition" of the indole solution to the pre-formed nitrosating agent under mildly acidic conditions, which minimizes side reactions and improves yields.



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Caption: Experimental workflow for the synthesis of the target compound.

Methodology:

- **Reagents & Equipment:** 4-Methyl-1H-indole, Sodium Nitrite (NaNO_2), Hydrochloric Acid (2N aq.), Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Magnesium Sulfate (MgSO_4), Silica Gel, standard laboratory glassware, magnetic stirrer, ice bath, syringe pump.
- **Preparation of Nitrosating Agent:** In a round-bottom flask, dissolve NaNO_2 (8.0 equiv.) in a mixture of deionized water and DMF (approx. 4:3 v/v). Cool the solution to 0°C in an ice bath. While stirring, slowly add 2N aqueous HCl (2.7-7.0 equiv.). Stir the resulting mixture under an inert atmosphere for 10 minutes at 0°C . The precise stoichiometry can be optimized based on the substrate.[\[2\]](#)
- **Reaction:** Prepare a separate solution of 4-methyl-1H-indole (1.0 equiv.) in DMF. Using a syringe pump, add the indole solution dropwise to the cold nitrosating agent solution over a period of 2 hours. This slow, controlled addition is critical for maximizing yield.[\[2\]](#)
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 12 hours. Monitor the reaction by TLC until the starting material is consumed.
- **Work-up:** Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
- **Washing:** Wash the combined organic layers three times with water and then once with brine to remove residual DMF and inorganic salts.
- **Purification:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient, to yield the pure **4-Methyl-1H-indazole-3-carbaldehyde**.[\[2\]](#)

Protocol 2: Application via Pinnick Oxidation to Carboxylic Acid

The aldehyde group is a perfect precursor to a carboxylic acid, a common functional group in bioactive molecules. The Pinnick oxidation is an exceptionally mild and chemoselective method for this transformation, tolerating a wide range of other functional groups.[\[11\]](#)

Methodology:

- Reagents & Equipment: **4-Methyl-1H-indazole-3-carbaldehyde**, Sodium Chlorite (NaClO_2), Sodium Dihydrogen Phosphate (NaH_2PO_4), 2-methyl-2-butene, tert-Butanol (t-BuOH), Water, standard laboratory glassware, magnetic stirrer.
- Setup: Dissolve **4-Methyl-1H-indazole-3-carbaldehyde** (1.0 equiv.) in a 3:2 mixture of t-BuOH and water.
- Addition of Reagents: To the stirred solution, add NaH_2PO_4 (2.0-4.0 equiv.) to act as a mild acid buffer, followed by 2-methyl-2-butene (5.0-7.0 equiv.). The 2-methyl-2-butene acts as a scavenger for the hypochlorous acid (HOCl) byproduct, which can otherwise cause unwanted side reactions.[\[12\]](#)
- Oxidation: In a separate flask, prepare a solution of NaClO_2 (2.0-5.0 equiv.) in water. Add the NaClO_2 solution dropwise to the aldehyde solution at room temperature.
- Reaction Progression: Stir the reaction at room temperature until the starting aldehyde is fully consumed (monitor by TLC).
- Quenching & Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na_2SO_3) until a test with starch-iodide paper indicates the absence of peroxides. Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid product.
- Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield pure 4-Methyl-1H-indazole-3-carboxylic acid.

Part 3: Safety, Handling, and Storage

Professional-grade chemical handling requires strict adherence to safety protocols. While a specific SDS for **4-Methyl-1H-indazole-3-carbaldehyde** should always be consulted, general guidelines for this class of compounds apply.

- Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

- **Storage:** Store in a tightly sealed container in a cool, dry place, as recommended for many indazole derivatives (2-8°C).[6] The compound may be sensitive to light and air, so storage under an inert atmosphere (e.g., argon or nitrogen) is best practice.
- **Hazards:** Similar indazole and aldehyde compounds are classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation.[13]

Conclusion

4-Methyl-1H-indazole-3-carbaldehyde is a high-value intermediate for medicinal chemistry and drug discovery, providing a reliable entry point for the synthesis of diverse 3-substituted indazole libraries. Its strategic importance necessitates a careful and data-driven approach to commercial sourcing, emphasizing purity, documentation, and supplier reliability over cost alone. By employing the rigorous supplier qualification workflow and the robust, literature-grounded synthetic protocols detailed in this guide, researchers can confidently integrate this powerful building block into their discovery programs, accelerating the development of next-generation therapeutics.

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- To cite this document: BenchChem. [Commercial suppliers of 4-Methyl-1H-indazole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591923#commercial-suppliers-of-4-methyl-1h-indazole-3-carbaldehyde]

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Phone: (601) 213-4426

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